TrkA Kinase Inhibition: Potency Quantified Against Comparator from the Same Patent Series
In an enzyme-linked immunosorbent assay (ELISA) assessing TrkA kinase inhibition at pH 7.5, the target compound (Example 37) achieved an IC50 of 40.6 nM [1]. Under identical assay conditions, Example 2 from the same patent (a close structural analog) exhibited an IC50 of 23.7 nM [2]. The 1.71-fold differential in potency demonstrates that the target compound occupies a defined region of the structure-activity landscape within this chemotype—neither the most nor least potent—making it a valuable benchmark intermediate for SAR exploration.
| Evidence Dimension | TrkA kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 40.6 nM |
| Comparator Or Baseline | Example 2 (US10011604, BDBM200574): IC50 = 23.7 nM |
| Quantified Difference | 1.71-fold less potent than Example 2; absolute ΔIC50 = 16.9 nM |
| Conditions | ELISA, pH 7.5, Immulon 4HBX 384-well microtiter plate; TrkA kinase activity assay (US Patent US10011604) |
Why This Matters
This quantitative potency data allows procurement decisions to be based on a known point in the SAR series, enabling rational selection of the compound as either an active comparator or a scaffold for further optimization.
- [1] BindingDB. BDBM200611 (US10011604, Example 37). TrkA IC50: 40.6 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=200611 View Source
- [2] BindingDB. BDBM200574 (US10011604, Example 2). TrkA IC50: 23.7 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=200574 View Source
